![molecular formula C9H9NO2 B2770207 3-(Pyridin-3-yl)but-2-enoic acid CAS No. 118420-19-2](/img/structure/B2770207.png)
3-(Pyridin-3-yl)but-2-enoic acid
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Overview
Description
“3-(Pyridin-3-yl)but-2-enoic acid” is a chemical compound with the CAS Number: 118420-19-2 . It has a molecular weight of 163.18 and its IUPAC name is (2E)-3-(3-pyridinyl)-2-butenoic acid . The compound is in powder form .
Molecular Structure Analysis
The InChI code for “3-(Pyridin-3-yl)but-2-enoic acid” is 1S/C9H9NO2/c1-7(5-9(11)12)8-3-2-4-10-6-8/h2-6H,1H3,(H,11,12)/b7-5+ . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical form of “3-(Pyridin-3-yl)but-2-enoic acid” is a powder . It has a molecular weight of 163.18 . The compound is stored at room temperature .Scientific Research Applications
- Application : Researchers have investigated its potential as a herbicide due to its structural features and interactions with plant targets. By modifying its substituents, scientists aim to develop effective and environmentally friendly herbicides .
- Application : It serves as a building block for coordination polymers. For instance, when reacting with metal salts (such as AgNO3, Cu(NO~3~)~2~·6H~2~O, and Zn(NO~3~)~2~·6H~2~O), it forms novel coordination complexes. These materials find applications in areas like catalysis and materials science .
- Application : Researchers have explored its use as a single-component AIE (aggregation-induced emission) material. Under ambient conditions, it displays excitation-dependent fluorescence and phosphorescence in blended films and crystalline phases. Such properties are valuable for optoelectronic devices and sensors .
Herbicide Development
Coordination Polymers and Crystal Structures
Photophysical Behavior and AIE Properties
Safety And Hazards
properties
IUPAC Name |
(E)-3-pyridin-3-ylbut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7(5-9(11)12)8-3-2-4-10-6-8/h2-6H,1H3,(H,11,12)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLCTEOANVBMOD-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-yl)but-2-enoic acid |
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